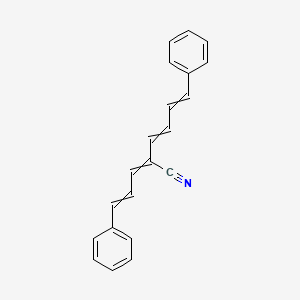
2,2'-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclopentan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclopentan-1-one): is a complex organic compound characterized by the presence of two cyclopentanone rings connected through a central 3-oxo-1,5-diphenylpentane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclopentan-1-one) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Central Moiety: The central 3-oxo-1,5-diphenylpentane structure can be synthesized through a Claisen condensation reaction between benzaldehyde and acetone, followed by subsequent aldol condensation and dehydration steps.
Cyclopentanone Ring Formation: The cyclopentanone rings are introduced through a Michael addition reaction, where the central moiety reacts with cyclopentanone in the presence of a base such as sodium ethoxide.
Final Assembly: The final compound is obtained by coupling the cyclopentanone rings to the central moiety under acidic conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentanone rings, leading to the formation of diketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.
Substitution: The phenyl groups in the central moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclopentan-1-one) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclopentan-1-one) involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclohexan-1-one): Similar structure but with cyclohexanone rings instead of cyclopentanone rings.
2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclobutan-1-one): Similar structure but with cyclobutanone rings instead of cyclopentanone rings.
Uniqueness
The uniqueness of 2,2’-(3-Oxo-1,5-diphenylpentane-1,5-diyl)di(cyclopentan-1-one) lies in its specific ring size and the resulting steric and electronic effects
Propriétés
Numéro CAS |
89725-76-8 |
|---|---|
Formule moléculaire |
C27H30O3 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
2-[3-oxo-5-(2-oxocyclopentyl)-1,5-diphenylpentyl]cyclopentan-1-one |
InChI |
InChI=1S/C27H30O3/c28-21(17-24(19-9-3-1-4-10-19)22-13-7-15-26(22)29)18-25(20-11-5-2-6-12-20)23-14-8-16-27(23)30/h1-6,9-12,22-25H,7-8,13-18H2 |
Clé InChI |
MNODALJHTLEJGO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1)C(CC(=O)CC(C2CCCC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


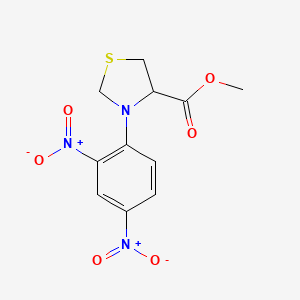

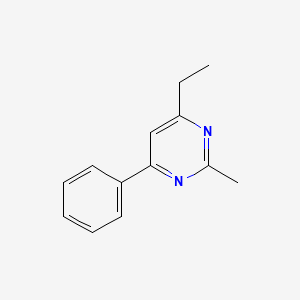

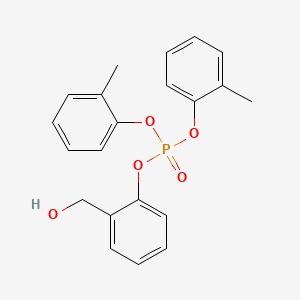
![Methyl [2-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14388671.png)
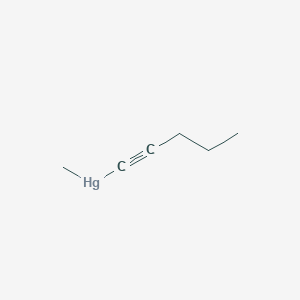
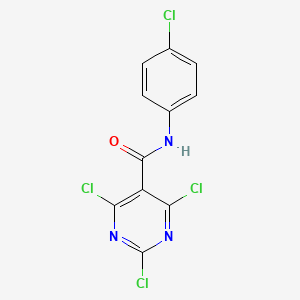
![3-[3-(Decyloxy)-2-hydroxypropoxy]propane-1,2-diol](/img/structure/B14388705.png)
![1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL](/img/structure/B14388706.png)
![6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14388708.png)


